BenchChemオンラインストアへようこそ!

5-(1H-Imidazol-4-YL)furan-2-carbaldehyde

Physicochemical profiling Fragment-based drug discovery Regioisomer comparison

Request 5-(1H-Imidazol-4-YL)furan-2-carbaldehyde (CAS 1935596-51-2) for your fragment library. Its imidazole NH donor enables hinge-binding in kinase targets, while prototropic tautomerism samples dual hydrogen-bonding geometries. The furan aldehyde allows modular elaboration via Knoevenagel condensation or reductive amination. This C4(5)-linked isomer is the only C₈H₆N₂O₂ regioisomer with an available NH for N-diversification. Ideal for WDR5 WIN-site inhibitor discovery.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
Cat. No. B13197260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1H-Imidazol-4-YL)furan-2-carbaldehyde
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)C2=CN=CN2)C=O
InChIInChI=1S/C8H6N2O2/c11-4-6-1-2-8(12-6)7-3-9-5-10-7/h1-5H,(H,9,10)
InChIKeyDRSDLLXGEOLOPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1H-Imidazol-4-YL)furan-2-carbaldehyde (CAS 1935596-51-2): Physicochemical Identity and Structural Classification for Informed Procurement


5-(1H-Imidazol-4-YL)furan-2-carbaldehyde (CAS 1935596-51-2, molecular formula C₈H₆N₂O₂, molecular weight 162.15 g/mol) belongs to the furan-imidazole hybrid aldehyde class—a bifunctional heterocyclic building block that integrates a furan ring at the imidazole 4(5)-position with a reactive aldehyde handle at the furan C2 position [1]. The compound is also synonymously catalogued as 5-(1H-Imidazol-5-yl)furan-2-carbaldehyde due to rapid prototropic tautomerism of the imidazole ring (4↔5), a feature not present in N-linked imidazole regioisomers . Its computed physicochemical parameters—topological polar surface area (TPSA) of 58.89 Ų, consensus LogP of 1.48, one hydrogen bond donor (imidazole NH), and three hydrogen bond acceptors—place it squarely within the Rule of Three fragment space (MW <300, cLogP ≤3, HBD ≤3, HBA ≤3), making it particularly suited for fragment-based drug discovery (FBDD) library inclusion [2]. The compound is commercially available at ≥95% purity from multiple suppliers, though melting point and boiling point remain experimentally unreported in the public domain [1].

Why 5-(1H-Imidazol-4-YL)furan-2-carbaldehyde Cannot Be Replaced by N-1 or C2-Linked Imidazole-Furan Regioisomers in Synthetic and Screening Workflows


Despite sharing the identical molecular formula (C₈H₆N₂O₂) and molecular weight (162.15 g/mol) with several imidazole-furan carbaldehyde isomers, 5-(1H-Imidazol-4-YL)furan-2-carbaldehyde occupies a structurally unique position within this isomeric series that directly impacts downstream utility. The C4(5)-imidazole connectivity to the furan ring, combined with the aldehyde at the furan C2 position, creates a distinct hydrogen-bonding pharmacophore: one imidazole NH donor (HBD = 1) paired with three hydrogen bond acceptors, yielding a TPSA of 58.89 Ų . In contrast, the N-1 regioisomer (5-(1H-imidazol-1-yl)furan-2-carbaldehyde, CAS 133531-41-6) lacks the imidazole NH donor (HBD = 0) and shows a substantially lower TPSA of 48.03 Ų (Δ = −10.86 Ų, −18.4%) and reduced LogP of 1.28 (Δ = −0.20) . The C2-linked regioisomer (2-(2-furyl)imidazole-5-carbaldehyde, CAS 279251-03-5) relocates the aldehyde from the furan to the imidazole ring, fundamentally altering the electronic environment for condensation chemistry and producing a markedly different thermal profile (melting point: 215 °C vs. unreported for the 4-yl isomer) . Critically, the imidazole 4(5)-yl position undergoes rapid prototropic tautomerism—effectively presenting two interchangeable hydrogen-bonding states to biological targets—whereas N-1 isomers are tautomerically silent, and N-methyl analogs (CAS 127702-55-0) are irreversibly blocked from N–H-mediated interactions [1]. These differences are not cosmetic; for medicinal chemists building kinase-focused libraries via modular imidazole elaboration, the choice of regioisomer dictates the vector of growth, the availability of the NH for N-alkylation/arylation, and the physicochemical profile of the resulting lead series [2].

Product-Specific Quantitative Differentiation Evidence for 5-(1H-Imidazol-4-YL)furan-2-carbaldehyde Versus Closest Analogs


Hydrogen-Bond Donor Capacity and Polar Surface Area: Head-to-Head Comparison with the N-1 Regioisomer (CAS 133531-41-6)

5-(1H-Imidazol-4-YL)furan-2-carbaldehyde (C4-linked) possesses one hydrogen bond donor (imidazole NH, HBD = 1) and three hydrogen bond acceptors (HBA = 3), yielding a computed TPSA of 58.89 Ų and LogP of 1.48 . Its direct N-1 regioisomer, 5-(1H-imidazol-1-yl)furan-2-carbaldehyde (CAS 133531-41-6), replaces the C–N linkage with an N–N linkage, eliminating the imidazole NH donor entirely (HBD = 0, HBA = 4) and compressing the TPSA to 48.03 Ų with a lower LogP of 1.28 . The TPSA differential of +10.86 Ų (+22.6%) and the presence of a hydrogen bond donor in the target compound are critical for engaging kinase hinge-region hydrogen-bonding motifs and for maintaining aqueous solubility in fragment screens. The N-1 isomer's TPSA of 48.03 Ų falls below the commonly cited 60 Ų lower bound for adequate fragment aqueous solubility, whereas the target compound's 58.89 Ų approaches this threshold more favorably [1].

Physicochemical profiling Fragment-based drug discovery Regioisomer comparison

Imidazole C4-C5 Prototropic Tautomerism: A Unique Pharmacophoric Feature Absent in N-1 and N-Methyl Analogs

The imidazole ring in 5-(1H-Imidazol-4-YL)furan-2-carbaldehyde undergoes rapid prototropic tautomerism between the 4-yl and 5-yl positions (both are equivalent in the unsubstituted imidazole), effectively presenting two interchangeable hydrogen-bond donor/acceptor configurations to a biological target [1]. This tautomeric ambiguity is evidenced by the compound's dual nomenclature: it is catalogued as both 5-(1H-imidazol-4-yl)- and 5-(1H-imidazol-5-yl)furan-2-carbaldehyde under the same CAS number (1935596-51-2) . By contrast, the N-1 regioisomer (CAS 133531-41-6) features the imidazole nitrogen directly bonded to the furan ring, eliminating the NH proton and rendering tautomerism impossible (HBD = 0) . The N-methyl analog (CAS 127702-55-0) further blocks tautomerism through irreversible N-methylation, simultaneously increasing molecular weight to 176.17 g/mol (Δ = +14.02 Da) . For medicinal chemistry applications, the tautomeric equilibrium of the target compound means that a single molecular entity can present two distinct pharmacophoric signatures—a property that has been exploited in imidazole-containing drugs such as moxonidine and cimetidine, where tautomeric state influences target selectivity [1].

Tautomerism Molecular recognition Imidazole pharmacology

Aldehyde Positioning on Furan vs. Imidazole: Differential Reactivity for Knoevenagel Condensation and Schiff Base Formation

In 5-(1H-Imidazol-4-YL)furan-2-carbaldehyde, the reactive aldehyde group is located at the furan C2 position (SMILES: O=Cc1ccc(-c2cnc[nH]2)o1), adjacent to the ring oxygen [1]. In the C2-linked regioisomer 2-(2-furyl)imidazole-5-carbaldehyde (CAS 279251-03-5), the aldehyde is instead positioned on the imidazole C5 carbon (SMILES: C1=COC(=C1)C2=NC=C(N2)C=O), electronically coupled to two nitrogen atoms . Furanic aldehydes are established substrates for solvent-free Knoevenagel condensations via double Schiff base catalytic intermediates, as demonstrated by Van Schijndel et al. (Synlett 2018), where furanic aldehydes react efficiently with activated methylene compounds under ammonium salt catalysis [2]. The imidazole-linked aldehyde in the C2 regioisomer is expected to exhibit different electrophilicity due to the electron-withdrawing character of the imidazole ring, and the higher melting point of this regioisomer (215 °C vs. unreported for the target compound) further indicates substantially different crystal packing and intermolecular interactions . For procurement decisions, the furan-linked aldehyde in the target compound is directly compatible with furfural-based synthetic methodologies already established in the biorefinery and heterocyclic chemistry literature [2].

Synthetic chemistry Knoevenagel condensation Aldehyde reactivity

N-Functionalization Versatility: Free Imidazole NH Enables Modular Derivatization Pathways Blocked in N-Methyl and N-1 Analogs

The free imidazole NH in 5-(1H-Imidazol-4-YL)furan-2-carbaldehyde provides a handle for N-alkylation, N-arylation, or N-sulfonylation—transformations that are central to the modular synthesis of trisubstituted imidazole kinase inhibitors as reported by de Toledo et al. (J. Org. Chem. 2019), where NH-imidazoles are elaborated via bromination and subsequent Suzuki coupling to yield kinase-targeted libraries in three steps with 23–69% overall yield [1]. The N-methyl analog 5-(1-methyl-1H-imidazol-2-yl)furan-2-carbaldehyde (CAS 127702-55-0) permanently blocks this site with a methyl group, adding 14.02 Da to the molecular weight (176.17 vs. 162.15 g/mol) and eliminating the possibility of late-stage N-diversification [2]. The N-1 regioisomer (CAS 133531-41-6), while retaining the imidazole ring, has its nitrogen atom consumed in the furan–imidazole bond (N–C linkage), also preventing N-functionalization . Crucially, the target compound's aldehyde group remains available for orthogonal transformations (reductive amination, Knoevenagel, Grignard addition) while the imidazole NH is being derivatized, enabling convergent synthetic strategies not possible with N-blocked analogs [1].

Modular synthesis Kinase inhibitor libraries N-alkylation

Thermal Stability and Physical Form: Empirical Melting Point and Density Differentiation from the C2-Linked Regioisomer

The C2-linked regioisomer 2-(2-furyl)imidazole-5-carbaldehyde (CAS 279251-03-5) has a reported melting point of 215 °C with a predicted density of 1.343 ± 0.06 g/cm³ and predicted boiling point of 413.1 ± 20.0 °C . In contrast, 5-(1H-Imidazol-4-YL)furan-2-carbaldehyde has no experimentally reported melting point in the public domain, and vendors list its melting point and boiling point as 'N/A' [1]. While the absence of data for the target compound precludes a quantitative thermal comparison, the high melting point (215 °C) of the C2 regioisomer indicates strong intermolecular hydrogen bonding in the solid state—likely mediated by the imidazole NH paired with the imidazole-linked aldehyde. The target compound's different crystal packing (furan-linked aldehyde, different hydrogen-bonding geometry) is expected to yield a lower melting point and distinct solubility profile, which affects handling, formulation, and solid-dosing considerations during library synthesis . The N-1 regioisomer has predicted (not experimental) density of 1.31 ± 0.1 g/cm³ and predicted boiling point of 369.5 ± 27.0 °C .

Thermal analysis Crystallinity Solid-form screening

Optimal Research and Industrial Application Scenarios for 5-(1H-Imidazol-4-YL)furan-2-carbaldehyde Based on Verified Differential Evidence


Fragment-Based Drug Discovery (FBDD) Library Design Targeting Kinase ATP-Binding Sites

With MW 162.15 Da, TPSA 58.89 Ų, LogP 1.48, one HBD, and three HBA, 5-(1H-Imidazol-4-YL)furan-2-carbaldehyde satisfies all Rule of Three criteria for fragment library inclusion (MW <300, cLogP ≤3, HBD ≤3, HBA ≤3) [1]. The imidazole NH provides a canonical hinge-binding hydrogen bond donor—the single most important pharmacophoric feature for engaging the kinase ATP-binding pocket—which is absent in the N-1 regioisomer (HBD = 0) . The C4-C5 tautomerism further allows the fragment to sample two distinct hydrogen-bonding geometries within a single binding event, potentially increasing the probability of detecting weak (mM–μM) but ligand-efficient hits in SPR or NMR-based fragment screens [2]. This compound is best deployed as a member of a focused kinase-biased fragment library, where its imidazole NH donor complements the hinge-region carbonyl of the target kinase.

Modular Synthesis of 2,4,5-Trisubstituted Imidazole Kinase Inhibitor Libraries via Divergent N-Functionalization

The free imidazole NH and pendant furan aldehyde in the target compound enable a convergent, modular synthetic strategy: the aldehyde can be elaborated via reductive amination, Knoevenagel condensation, or Grignard addition, while the imidazole NH can be independently functionalized through N-alkylation, N-arylation (Chan–Lam coupling), or N-sulfonylation [1]. The modular imidazole synthesis methodology of de Toledo et al. (J. Org. Chem. 2019)—involving oxidation-condensation, bromination, and Suzuki coupling—provides a validated three-step route from NH-imidazole building blocks to kinase-targeted trisubstituted imidazoles in 23–69% overall yield . The N-methyl analog (CAS 127702-55-0) and N-1 regioisomer (CAS 133531-41-6) cannot participate in this N-diversification sequence, making the target compound the only viable choice among C₈H₆N₂O₂ isomers for divergent library synthesis.

Knoevenagel Condensation Substrate for α,β-Unsaturated Furan-Imidazole Hybrid Scaffolds

The aldehyde group at the furan C2 position is a competent substrate for solvent-free Knoevenagel condensations with activated methylene compounds (e.g., malononitrile, Meldrum's acid, cyanoacetamide), as established by Van Schijndel et al. (Synlett 2018) for furanic aldehydes [1]. The resulting α,β-unsaturated products serve as key intermediates for further cyclization to fused heterocyclic systems. The C2-linked regioisomer 2-(2-furyl)imidazole-5-carbaldehyde, having the aldehyde on the imidazole ring, would require re-optimization of Knoevenagel conditions due to the different electronic environment of the imidazole-linked aldehyde (pKa of imidazole NH ≈ 11.00, predicted for the C2 regioisomer) . For laboratories with established furanic aldehyde Knoevenagel protocols, the target compound offers direct methodological transferability without re-optimization.

WDR5 WIN-Site Inhibitor Fragment Elaboration and Epigenetic Probe Development

Imidazole-containing fragments that bind the WDR5 WIN site have been validated as starting points for MLL-rearranged leukemia therapeutic development, with fragment hits identified through SPR screening and advanced to picomolar-affinity inhibitors [1]. The imidazole 4(5)-yl scaffold is a privileged chemotype in the WDR5 inhibitor patent literature (Dana-Farber Cancer Institute, WO2016014334; patent review by SciProfiles, 2024) . 5-(1H-Imidazol-4-YL)furan-2-carbaldehyde, with its imidazole NH donor and furan-linked aldehyde for vector diversification, maps directly onto the structural requirements of WIN-site binders: an imidazole ring for hydrogen bonding to the WIN-site backbone and an aromatic/heteroaromatic group for hydrophobic pocket occupancy. The aldehyde can be reduced to the alcohol or oxidized to the carboxylic acid to match the physicochemical profile of known WIN-site fragment hits such as (2-methyl-1H-imidazol-4-yl)methanol (co-crystallized with WDR5, PDB entries available) [2].

Quote Request

Request a Quote for 5-(1H-Imidazol-4-YL)furan-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.